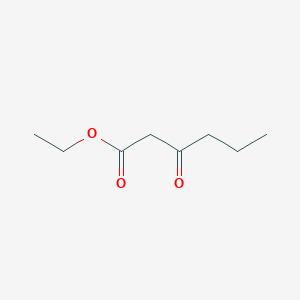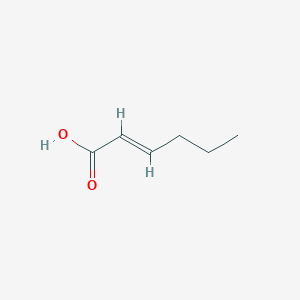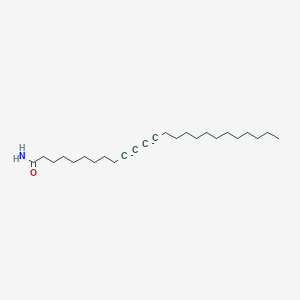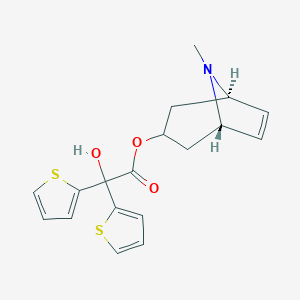
Tiotropium EP Impurity D
Übersicht
Beschreibung
Tiotropium EP Impurity D, also known as (1R,3S,5S)-8-Methyl-8-azabicyclo [3.2.1]oct-6-en-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate, is a product with CAS: 136310-66-2 . Tiotropium is a bronchodilator that relaxes muscles in the airways and increases air flow to the lungs .
Synthesis Analysis
A simple and selective reversed-phase liquid chromatographic method was developed and validated for simultaneous determination of Tiotropium Bromide, Formoterol Fumarate, and Olodaterol HCl in bulk and metered dose aerosols . The method was based on isocratic elution on a reversed-phase Eurospher II C18 column (250 mm × 4.6 mm, 5 µm) with 20 mM anhydrous KH2PO4 (containing 0.2% triethylamine, v/v, pH adjusted to 6 with orthophosphoric acid):methanol (55:45, v/v) as mobile phase at flow rate of 1 mL min⁻¹ .
Chemical Reactions Analysis
The proposed method was utilized for a forced degradation study of Olodaterol HCl on exposure to acid, alkali, oxidation, thermal, and photostress conditions . Eleven newly isolated Olodaterol HCl degradation products were characterized and verified chemically by using liquid chromatography/tandem mass spectrometry (LC–MS/MS) .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 361.5 g/mol . The exact mass and monoisotopic mass are 361.08063582 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The rotatable bond count is 5 .
Wissenschaftliche Forschungsanwendungen
Experimental Validation of Tiotropium Membrane Sensor
A study by Yehia et al. (2018) developed a potentiometric sensor for tiotropium, a long-acting anticholinergic agent used in chronic obstructive pulmonary disease treatment, focusing on sensor assembly optimization. They employed phenyl borate derivatives and calix[8]arene or (2-hydroxypropyl)-β-cyclodextrin as ionophores for tiotropium analysis, demonstrating a correlation between theoretical energies and practical detection limits. This sensor discriminated the target ion from N-methyl-scopine, an official impurity, highlighting the precision in identifying specific components within pharmaceutical formulations (Yehia et al., 2018).
High-Frequency EPR Investigation of Fe3+ in PbTiO3
Two separate studies investigated the intrinsic iron(III) impurity in polycrystalline lead titanate (PbTiO3) using high-frequency electron paramagnetic resonance spectroscopy. They aimed to determine the fine-structure parameter D, indicating Fe3+ ions might substitute for Ti4+ in the lattice, forming defect associates. These investigations provide insights into the impact of impurities on the ferroelectric properties of materials, essential for understanding and improving material performance in various applications (Meštrić et al., 2004); (Mestric et al., 2004).
Wirkmechanismus
Target of Action
Tiotropium EP Impurity D primarily targets the M3 muscarinic receptors located in the airways . These receptors play a crucial role in the contraction and relaxation of smooth muscle tissue in the lungs, which directly affects a person’s ability to breathe .
Mode of Action
Upon binding to the M3 muscarinic receptors, this compound induces smooth muscle relaxation and bronchodilation . This means it helps to widen the airways and make breathing easier. It is more specific for the subset of muscarinic receptors commonly found in the lungs than other similar compounds .
Biochemical Pathways
It is known that the compound’s action on the m3 muscarinic receptors leads to a decrease in parasympathetic nervous system activity, which in turn reduces bronchoconstriction and mucus secretion .
Pharmacokinetics
After inhalation, this compound reaches maximal plasma concentrations within five minutes . The improvements in forced expiratory volume (fev1) are maintained over 24 hours . This suggests that the compound has a long duration of action, allowing for once-daily administration .
Result of Action
The action of this compound results in significant improvements in lung function, health-related quality of life, and exercise endurance . It also reduces dyspnea, lung hyperinflation, exacerbations, and the use of rescue medication compared with placebo or active comparators .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the soft mist inhaler (SMI) used to deliver the compound was designed to overcome or minimize some of the issues associated with other inhaler types, such as the need for strong inspiratory airflow . This suggests that the method of delivery can significantly impact the compound’s action.
Safety and Hazards
Tiotropium is generally well tolerated with dry mouth being the main adverse effect . Other adverse effects include constipation, tachycardia, blurred vision, urinary retention, and increased intraocular pressure . The safety data sheet according to the REACH Regulation (EC) 1907/2006 amended by Regulation (EU) 2020/878 indicates that Tiotropium is harmful if inhaled and causes damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S2/c1-19-12-6-7-13(19)11-14(10-12)22-17(20)18(21,15-4-2-8-23-15)16-5-3-9-24-16/h2-9,12-14,21H,10-11H2,1H3/t12-,13+,14? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOOUIFCFAXEKJ-PBWFPOADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120860 | |
| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl α-hydroxy-α-2-thienyl-2-thiopheneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136310-66-2 | |
| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl α-hydroxy-α-2-thienyl-2-thiopheneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiopheneacetic acid, α-hydroxy-α-2-thienyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)
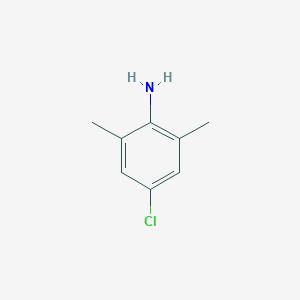

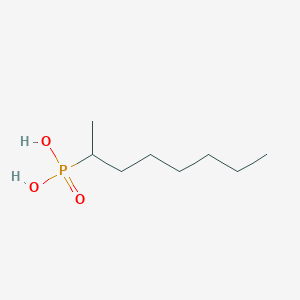
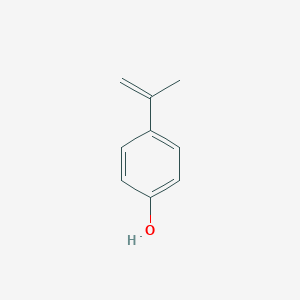
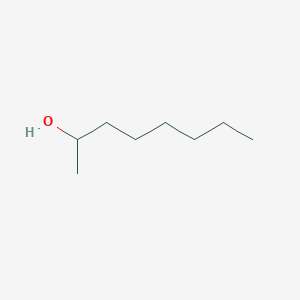


![2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B43109.png)
